2-(Methoxymethoxy)aniline

Beschreibung

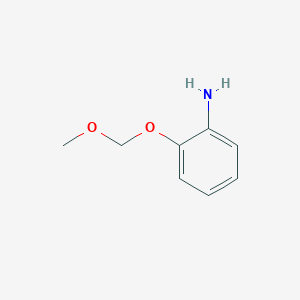

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(methoxymethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGCQZLDQUCOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50521134 | |

| Record name | 2-(Methoxymethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50521134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88733-56-6 | |

| Record name | 2-(Methoxymethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50521134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving 2 Methoxymethoxy Aniline

Electron Transfer and Redox Chemistry

The electron-rich nature of the aniline (B41778) ring system makes 2-(methoxymethoxy)aniline an active participant in electron transfer processes, including both oxidation and reactions related to its synthesis from nitroaromatic precursors.

Anilines, in general, are susceptible to oxidation, and the specific products formed depend on the oxidant and reaction conditions. The oxidation of aniline can proceed through various intermediates. Strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) and cerium(IV) sulfate (Ce(SO₄)₂) can be used to oxidize aniline. asianpubs.orgresearchgate.net While these agents may not be potent enough to achieve complete cleavage of the aromatic ring, they can facilitate the formation of compounds like p-benzoquinone. asianpubs.orgresearchgate.net The oxidation process for substituted anilines like this compound is expected to follow similar pathways, potentially leading to the formation of corresponding quinone-imine or benzoquinone structures. For more extensive degradation of the aromatic ring to non-hazardous compounds like CO₂ and H₂O, stronger oxidants such as ozone are required. asianpubs.orgresearchgate.net

The synthesis of anilines, including this compound, frequently involves the reduction of a corresponding aromatic nitro compound. This transformation is a cornerstone of organic synthesis, providing a gateway to the rich chemistry of aromatic amines. youtube.comacs.orgresearchgate.net A multitude of methods exist for this reduction, highlighting its importance and versatility. youtube.com

The reaction generally proceeds via intermediates such as nitrosobenzene and N-phenylhydroxylamine, as first proposed by Haber. rsc.org The final amine product is formed through the subsequent reduction of these intermediates. rsc.org Common laboratory and industrial methods employ metal-based reagents or catalytic hydrogenation. youtube.comresearchgate.net For instance, the Béchamp reduction uses iron filings in the presence of an acid like hydrochloric acid (HCl). researchgate.net Another classic and highly effective method is catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst. youtube.comresearchgate.net Modern advancements have also introduced various metal-free reduction techniques to enhance chemoselectivity and tolerance of other functional groups. organic-chemistry.org

| Reagent System | Description | Typical Conditions |

|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation using palladium on a carbon support. youtube.com | Hydrogen gas atmosphere, various solvents (e.g., ethanol, ethyl acetate). |

| Fe/HCl | Known as the Béchamp reduction, it uses metallic iron in an acidic medium. youtube.comresearchgate.net | Aqueous HCl, often with heating. |

| SnCl₂/HCl | Stannous chloride in concentrated hydrochloric acid. | Acidic aqueous solution. |

| NaBH₄/NiCl₂ | Sodium borohydride (B1222165) with a nickel(II) chloride catalyst. | Alcoholic solvents (e.g., methanol). |

| HSiCl₃/Tertiary Amine | A mild, metal-free reduction system. organic-chemistry.org | Organic solvents. |

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of this compound in substitution reactions is dictated by the electronic properties of its substituents. The methoxymethyl group can be targeted by nucleophiles, while the activated aromatic ring is a prime site for electrophilic attack.

The methoxymethyl (MOM) group is frequently used in organic synthesis as a protecting group for alcohols and phenols due to its stability under neutral and basic conditions. wikipedia.org Its removal, which is a nucleophilic substitution reaction, is typically accomplished under acidic conditions. Lewis or Brønsted acids can be used to cleave the MOM ether. wikipedia.org The mechanism involves protonation of one of the ether oxygens, which makes it a better leaving group. A subsequent attack by a nucleophile (such as water present in the acidic medium) on the activated acetal (B89532) carbon leads to the cleavage of the C-O bond and deprotection of the hydroxyl group.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. total-synthesis.commasterorganicchemistry.com The rate and regioselectivity of the reaction are heavily influenced by the substituents already present on the ring. total-synthesis.com In this compound, both the amino (-NH₂) and methoxymethoxy (-OCH₂OCH₃) groups are electron-donating groups (EDGs). byjus.com

EDGs activate the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene. chemistrysteps.com They direct incoming electrophiles to the ortho and para positions relative to themselves. byjus.com

In this compound:

The amino group at position 1 directs to positions 2, 4, and 6.

The methoxymethoxy group at position 2 directs to positions 1, 3, and 5.

However, the directing effects are synergistic and also subject to steric hindrance. The positions ortho and para to the powerful activating amino group are positions 2, 4, and 6. Since position 2 is already substituted, the primary sites for electrophilic attack are positions 4 (para to the amino group) and 6 (ortho to the amino group). The methoxymethoxy group further activates the ring. Therefore, electrophilic substitution is strongly favored at the C4 and C6 positions. It is important to note that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.com Furthermore, the amino group's basicity can interfere with Friedel-Crafts reactions, as it coordinates with the Lewis acid catalyst, deactivating the ring. chemistrysteps.com

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Sites |

|---|---|---|---|---|

| Amino (-NH₂) | C1 | Activating, Electron-Donating | Ortho, Para | C4 (para), C6 (ortho) |

| Methoxymethoxy (-OCH₂OCH₃) | C2 | Activating, Electron-Donating | Ortho, Para | C4, C6 |

Rearrangement Reactions

Anilines and their derivatives are known to undergo a variety of molecular rearrangements, often under acidic conditions or with specific catalysts. These reactions can lead to the formation of new carbon-carbon or carbon-nitrogen bonds and are valuable for synthesizing complex molecular structures. While specific rearrangement studies on this compound are not widely documented, its chemical structure makes it a potential substrate for several classical aniline rearrangements.

Examples of such transformations include:

The Bamberger Rearrangement : This acid-catalyzed reaction involves the rearrangement of N-phenylhydroxylamines to form p-aminophenols. researchgate.net If an intermediate hydroxylamine were formed from this compound, it could potentially undergo this type of rearrangement.

The Benzidine Rearrangement : This is a classic acid-catalyzed rearrangement of hydrazobenzenes (1,2-diphenylhydrazines) into benzidines (4,4'-diaminobiphenyls) and other products. researchgate.net

Cyclizative Rearrangements : Modern synthetic methods have demonstrated that anilines can participate in catalytic asymmetric cyclizative rearrangements. For instance, anilines can react with vicinal diketones in the presence of a chiral phosphoric acid catalyst to produce enantioenriched 2,2-disubstituted indolin-3-ones through a complex sequence involving heteroannulation and a 1,2-ester shift. nih.gov

Photorearrangement Studies and Cleavage Mechanisms

While specific photorearrangement studies on this compound are not extensively documented, the photochemical behavior of the methoxymethyl (MOM) ether protecting group is of significant interest. Photoremovable protecting groups are valuable in organic synthesis as they allow for the deprotection of functional groups under mild, light-induced conditions, avoiding harsh acidic or basic environments. azom.com

The cleavage mechanism generally involves the absorption of light, which excites the molecule to a higher energy state. This excitation can lead to the homolytic or heterolytic cleavage of the C-O bond of the ether. For photolabile groups, the design often includes a chromophore that efficiently absorbs light at a specific wavelength, triggering a cascade of reactions that results in the release of the protected functional group. rug.nlrsc.org The efficiency of photocleavage, including the quantum yield and selectivity, is highly dependent on the wavelength of light used and the solvent system, as these factors can influence the stability of the excited state and any intermediates formed. azom.com In the context of this compound, the MOM group serves to protect the phenolic hydroxyl that would be present in its precursor, 2-aminophenol (B121084). The photolytic cleavage of such a group would regenerate the hydroxyl functionality, a transformation that is crucial in multi-step syntheses.

Hofmann Rearrangement in Related p-(Methoxymethoxy)aniline Derivatives

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. thermofisher.comwikipedia.org This reaction typically proceeds by treating the amide with bromine in a basic solution. youtube.com Although direct studies on p-(Methoxymethoxy)aniline derivatives are not prevalent, the mechanism can be illustrated with closely related p-alkoxy anilines. A modified Hofmann rearrangement has been successfully applied to produce methyl carbamates from amides, such as in the synthesis of methyl N-(p-methoxyphenyl)carbamate.

The established mechanism of the Hofmann rearrangement involves several key steps:

Deprotonation and N-Bromination: The primary amide is first deprotonated by a base, and the resulting anion reacts with bromine to form an N-bromoamide intermediate.

Second Deprotonation: A second proton is removed from the nitrogen, forming an N-bromoamide anion.

Rearrangement: The crucial step involves the rearrangement of the N-bromoamide anion, where the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.

Hydrolysis: The isocyanate is then hydrolyzed in the aqueous basic solution to form a carbamic acid, which is unstable and readily decarboxylates to yield the primary amine. wikipedia.org

| Step | Intermediate | Key Transformation |

| 1 | N-bromoamide | Formation of a nitrogen-halogen bond. |

| 2 | N-bromoamide anion | Generation of an anionic intermediate. |

| 3 | Isocyanate | 1,2-shift of the aryl group. |

| 4 | Carbamic acid | Hydrolysis and subsequent decarboxylation. |

This reaction is particularly useful for synthesizing anilines from benzamides and has been employed in the production of various pharmaceuticals. youtube.com

Smiles Rearrangement Applications

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. This versatile reaction has been utilized in the synthesis of N-substituted anilines from phenols. While specific applications involving this compound are not widely reported, the general mechanism provides a framework for its potential reactivity. The reaction typically involves the conversion of a phenol (B47542) to a phenoxyether derivative, which then rearranges under basic conditions.

A key feature of the Smiles rearrangement is the migration of an aromatic ring from a heteroatom to a nucleophilic center within the same molecule. For this to occur, the aromatic ring must be activated by electron-withdrawing groups, and the nucleophile must be sufficiently strong. In a typical O to N Smiles rearrangement, a phenoxyether with a side chain containing an amine will rearrange to form an N-aryl amine. The reaction proceeds through a spirocyclic intermediate known as a Meisenheimer complex. nsf.gov

Recent advancements have seen the development of visible light-mediated Smiles rearrangements, which proceed via a radical cation mechanism and can occur with non-activated aromatics. rsc.org This photochemical approach expands the scope of the Smiles rearrangement to a broader range of substrates.

Coupling and Cyclization Reactions

Diazotization and Diazo Coupling Mechanisms

The diazotization of primary aromatic amines, such as aniline derivatives, is a fundamental reaction in organic synthesis, leading to the formation of diazonium salts. chemicalnote.comorganic-chemistry.org These salts are highly versatile intermediates that can undergo a variety of subsequent reactions, most notably diazo coupling to form azo compounds. wikipedia.org The diazotization process involves the treatment of the primary amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures. chemicalnote.comlkouniv.ac.in

The mechanism of diazotization proceeds through the following steps:

Formation of the Nitrosonium Ion: Nitrous acid is protonated by the strong acid and then loses a molecule of water to form the nitrosonium ion (NO+), which acts as the electrophile. byjus.com

N-Nitrosation: The lone pair of electrons on the nitrogen of the primary amine attacks the nitrosonium ion to form an N-nitrosamine.

Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization to a diazohydroxide, which is then protonated and subsequently loses water to form the stable diazonium ion. byjus.com

Once formed, the diazonium salt can act as an electrophile in a diazo coupling reaction with an electron-rich aromatic compound, such as a phenol or another aniline derivative. wikipedia.org This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner and results in the formation of an azo compound, characterized by the -N=N- linkage. researchgate.netchemedx.org Azo compounds are often intensely colored and are widely used as dyes. icrc.ac.ir

| Reactant | Reagent | Intermediate | Product |

| Primary Aromatic Amine | NaNO2, HCl (aq) | Diazonium Salt | Azo Compound (after coupling) |

Intramolecular Cyclization Pathways (e.g., Chichibabin Reaction, Indole Synthesis)

Indole Synthesis: While this compound itself is not a direct precursor for the most common named indole syntheses, its corresponding hydrazine derivative, 2-(methoxymethoxy)phenylhydrazine, would be a key intermediate for the Fischer indole synthesis. The Fischer indole synthesis is a robust method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. byjus.com The presence of the methoxy group on the phenylhydrazine can influence the regioselectivity of the cyclization. For instance, in the case of ethyl pyruvate 2-methoxyphenylhydrazone, the reaction can yield an abnormal product due to cyclization on the side of the methoxy substituent. nih.gov

Chichibabin Reaction: The Chichibabin reaction is a method for the amination of nitrogen-containing heterocyclic rings, such as pyridine, by reaction with sodium amide. wikipedia.orgscientificupdate.com It is a nucleophilic substitution reaction where an amide anion attacks the electron-deficient ring. chemistnotes.com This reaction is generally not applicable to aniline derivatives directly as the substrate needs to be a heteroaromatic compound. However, intramolecular versions of similar nucleophilic aminations are known. ntu.edu.sg For a derivative of this compound to undergo an analogous intramolecular cyclization, it would need to possess a suitable electrophilic center that the amino group could attack to form a new ring.

Suzuki Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.govrsc.org This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes. While specific examples utilizing this compound are not abundant in the literature, the coupling of related unprotected ortho-bromoanilines has been successfully demonstrated. nih.gov

The catalytic cycle of the Suzuki coupling generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is eliminated, regenerating the palladium(0) catalyst.

The reaction is tolerant of a wide variety of functional groups and is often carried out under mild conditions. nih.gov The development of Suzuki coupling methods for unprotected anilines is of significant interest as it avoids the need for protection and deprotection steps, making the synthesis more efficient. nih.gov The methoxy and methoxymethoxy groups in derivatives of this compound would be expected to be tolerated under typical Suzuki coupling conditions.

| Catalyst System | Substrates | Product Type |

| Palladium(0) complex with phosphine ligands | Organohalide and Organoboron compound | Biaryl, Styrene, Polyolefin |

Catalytic Processes and Mechanistic Intermediates

N-Methylation and C1 Functionalization Mechanisms

The N-methylation of anilines is a significant transformation in chemical synthesis, and various catalytic systems have been explored to achieve this. For substrates like this compound, the methoxy group within the methoxymethyl ether could potentially serve as a C1 source under specific catalytic conditions. Research into the N-methylation of anilines using various methylating agents provides insight into plausible mechanisms.

One innovative approach utilizes the methoxy groups present in lignin as a methylation agent for anilines, a process catalyzed by Lithium Iodide (LiI) in an ionic liquid. nih.govrsc.org This system demonstrates the feasibility of cleaving a C-O bond in a methoxy group to form a methyl group on an amine. The reaction proceeds with high selectivity for N-methylation, suggesting a targeted catalytic cycle. nih.govrsc.org In this context, the methoxymethyl group of this compound could potentially be activated to serve as an intramolecular or intermolecular methylating source.

Alternative mechanisms for N-methylation involve reagents like methanol (B129727) over zeolite catalysts. The reaction pathway is highly dependent on the acidic or basic nature of the zeolite. researchgate.net

On acidic zeolites (e.g., H-Y): Methanol reacts with the acidic hydroxyl groups of the zeolite to form surface-bound methoxy groups. These electrophilic species are then responsible for alkylating the aniline nitrogen. N-methylaniline is the initial product, and at higher temperatures, C-alkylation can occur to form toluidines. researchgate.net

On basic zeolites (e.g., CsNa-Y): Methanol is first converted to formaldehyde, which then acts as the alkylating agent for the N-alkylation of aniline. researchgate.net

Ruthenium-based catalysts have also been shown to be effective for the N-methylation of anilines using methanol, proceeding through a hydrogen autotransfer mechanism under mild conditions. rsc.org

C1 functionalization can also extend beyond methylation. For instance, methodologies developed for aromatic functionalization through aniline N-oxides demonstrate how the nitrogen atom can direct reactions on the aromatic ring. While not directly involving this compound, these studies show that intermediates can be generated to allow for halogenation at the ortho or para positions via mechanisms like a lumenlearning.comlumenlearning.com-sigmatropic rearrangement or nucleophilic addition, respectively. udel.edu

| Catalytic System | Methylating Agent Source | Proposed Key Intermediate/Species | Reference |

|---|---|---|---|

| LiI in Ionic Liquid | Methoxy groups in Lignin/Anisole | Not specified | nih.govrsc.org |

| Acidic Zeolite (H-Y) | Methanol | Surface methoxy groups | researchgate.net |

| Basic Zeolite (CsNa-Y) | Methanol | Formaldehyde | researchgate.net |

| Cyclometalated Ruthenium Complexes | Methanol | Homogenous ruthenium complex | rsc.org |

Role of Phase Transfer Catalysis in Substitution Reactions

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. ijirset.com A phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase where it can react with an organic substrate. ijirset.commdpi.com This methodology can lead to faster reactions, higher yields, and the elimination of expensive or hazardous organic solvents. ijirset.com

In the context of this compound, PTC would be particularly useful for nucleophilic substitution reactions, such as N-alkylation. The mechanism involves the catalyst forming a lipophilic ion pair with the nucleophile (e.g., hydroxide (B78521) or an alkylating agent's anion) and transporting it into the organic phase containing the aniline derivative. mdpi.comprinceton.edu

The effectiveness of a PTC system is governed by several factors:

Catalyst Structure: The lipophilicity of the catalyst is crucial. Empirical parameters such as the total number of carbon atoms ("C#") are used to characterize the organophilicity of quaternary ammonium salts. For reactions where the rate-determining step is in the organic phase, catalysts with a C# between 16 and 32 are often effective. acsgcipr.org

Anion Hydration Energy: Anions with low hydration energy are more easily transferred into the organic phase. princeton.edu

Interfacial Area: Increased agitation or the use of ultrasound can increase the interfacial area between the phases, enhancing the transfer rate. princeton.edu

Quaternary ammonium salts are common catalysts, with examples including benzyltriethylammonium chloride and various methyltricaprylammonium and methyltributylammonium chlorides. ijirset.com Organic phosphonium salts can also be used, especially at higher temperatures, though they may be less stable towards bases. ijirset.com The choice of catalyst can be critical, as some catalysts can be "poisoned" (inhibited) by highly lipophilic leaving groups like iodide or tosylate, which pair strongly with the catalyst and hinder the transport of the desired nucleophile. acsgcipr.org

| Catalyst Type | Examples | Key Characteristics | Reference |

|---|---|---|---|

| Quaternary Ammonium Salts | Benzyltriethylammonium chloride, Methyltributylammonium chloride | Widely used; effectiveness depends on lipophilicity (C# value). | ijirset.comacsgcipr.org |

| Organic Phosphonium Salts | Hexadecyltributylphosphonium bromide | Tolerate higher temperatures but can be unstable in basic conditions. | ijirset.com |

| Chiral Catalysts | Derivatives of Cinchona alkaloids | Used for asymmetric synthesis to produce enantioenriched products. | core.ac.uk |

Influence of Substrate Substituents on Reaction Course

The reactivity of an aromatic ring and the regiochemical outcome of its reactions are profoundly influenced by the electronic and steric properties of its substituents. lumenlearning.com In this compound, the benzene ring is substituted with two groups: an amino group (-NH₂) and a methoxymethoxy group (-OCH₂OCH₃) in the ortho position.

Both the amino and methoxymethoxy groups are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.org This activation stems from the ability of the nitrogen and oxygen atoms to donate electron density to the aromatic ring via resonance. chemistrysteps.com

Amino Group (-NH₂): This is one of the strongest activating, ortho, para-directing groups. Its powerful electron-donating resonance effect makes arylamines highly reactive, often leading to overreaction (e.g., poly-substitution) and side reactions under typical electrophilic substitution conditions. libretexts.org For example, direct nitration of aniline is often destructive. libretexts.org To control the reactivity, the amino group is frequently converted to an amide (e.g., acetanilide), which attenuates its activating influence. libretexts.orgchemistrysteps.com

Methoxymethoxy Group (-OCH₂OCH₃): As an ether, this group is also a strong activator and ortho, para-director due to the resonance donation from the oxygen atom adjacent to the ring. lumenlearning.com A methoxy substituent, for example, can increase the rate of electrophilic substitution by a factor of about ten thousand compared to benzene. lumenlearning.com

The combined effect of these two activating groups in this compound would render the aromatic ring highly nucleophilic. The directing effects of the two groups would reinforce each other, strongly favoring substitution at the positions para to the amino group (position 4) and para to the methoxymethoxy group (position 5). However, steric hindrance from the bulky methoxymethoxy group at position 2 could significantly influence the reaction course. Studies on methoxy-substituted compounds have shown that an ortho-methoxy group can cause a significant reduction in reaction rates due to steric or coordination effects, which can outweigh its electronic activating effect. nih.gov Therefore, substitution at position 6, which is ortho to the amino group but adjacent to the bulky methoxymethoxy group, would likely be sterically hindered. The primary site of electrophilic attack would be predicted to be position 4, which is para to the highly activating amino group and sterically accessible.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence | Reference |

|---|---|---|---|---|---|

| -NH₂ (Amino) | Withdrawing (-I) | Strongly Donating (+R) | Strongly Activating | Ortho, Para | libretexts.org |

| -OR (Alkoxy, e.g., -OCH₂OCH₃) | Withdrawing (-I) | Strongly Donating (+R) | Strongly Activating | Ortho, Para | lumenlearning.com |

| -NO₂ (Nitro) | Withdrawing (-I) | Withdrawing (-R) | Strongly Deactivating | Meta | lumenlearning.com |

| -CH₃ (Alkyl) | Donating (+I) | Weakly Donating (Hyperconjugation) | Weakly Activating | Ortho, Para | lumenlearning.com |

Applications in Advanced Organic Synthesis

Role in the Enantioselective Synthesis of Chiral Amines

The asymmetric synthesis of chiral amines is a critical area of research, as these motifs are prevalent in a vast number of pharmaceuticals and bioactive compounds. Methodologies such as the asymmetric hydrogenation of imines, enzymatic reductive amination, and various organocatalytic strategies are commonly employed. Aniline (B41778) derivatives can serve as substrates or as foundational components of chiral ligands and catalysts that direct the stereochemical outcome of a reaction.

However, a specific, documented role for 2-(methoxymethoxy)aniline in the enantioselective synthesis of chiral amines is not readily found in the surveyed literature. Its structure, featuring a protected amine, would necessitate a deprotection step to yield a primary amine, which could then be a target for chiral synthesis or a part of a ligand structure. Without concrete examples, its role remains theoretical within this specific application.

Utility in the Chemical Production of Dyes and Pigments

The synthesis of organic dyes and pigments, particularly azo dyes, frequently utilizes aniline derivatives. The process typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich aromatic compound to form the chromophore.

Structurally related compounds, such as 2-methoxy-4-nitroaniline (B147289) and 2-methoxy-5-nitroaniline, are well-established intermediates in the production of a range of azo dyes, contributing to hues from yellow and orange to purple and black. The free amino group in these molecules is essential for the initial diazotization reaction. Since the amino group in this compound is protected, it cannot directly undergo diazotization. It could potentially be used as a building block in a longer synthetic route where the MOM group is removed at a later stage to reveal the amine for dye formation, but specific instances of this application are not detailed in available research. Therefore, its direct utility in the large-scale chemical production of common dyes and pigments is not established.

Integration into Multistep Total Synthesis Strategies

Protecting groups are fundamental tools in the multistep total synthesis of complex natural products and pharmaceutical agents, allowing for the selective reaction of different functional groups. The methoxymethyl (MOM) group is a common protecting group for alcohols, phenols, and amines, known for its relative stability and specific conditions for removal.

As a protected version of 2-aminophenol (B121084), this compound serves as a useful building block in organic synthesis. It allows for modifications to other parts of the aromatic ring or to substituents without interference from the reactive amino group. For instance, a more complex derivative, 4-(methoxymethoxy)-2-{2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}aniline, has been utilized as a key intermediate in the scalable synthesis of macrocyclic modulators of the Sirtuin 1 (SIRT1) enzyme clockss.org. In this synthesis, the protected aniline undergoes an amidation reaction, demonstrating the utility of the MOM group in facilitating specific bond formations in a complex sequence clockss.org. The MOM group would typically be removed in a later step under acidic conditions to yield the final target molecule or a subsequent intermediate. However, broader examples detailing its integration into the total synthesis of various natural products are not prominently featured in the scientific literature.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum for 2-(Methoxymethoxy)aniline would be expected to show distinct signals for the protons on the aromatic ring, the amine (-NH₂) group, and the methoxymethoxy (-OCH₂OCH₃) group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would provide critical information for structural confirmation.

Expected ¹H NMR Data (Hypothetical):

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Multiplet (m) |

| -OCH₂O- | ~5.2 | Singlet (s) |

| -NH₂ | 3.5 - 4.5 (broad) | Singlet (s) |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would identify all unique carbon environments within the molecule. The aromatic carbons would appear in the downfield region (110-150 ppm), while the aliphatic carbons of the methoxymethoxy group would be found in the upfield region.

Expected ¹³C NMR Data (Hypothetical):

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | 140 - 150 |

| Aromatic C-N | 135 - 145 |

| Aromatic C-H | 115 - 130 |

| -OCH₂O- | 90 - 100 |

Two-Dimensional NMR Techniques (COSY, HMBC, HMQC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals, especially for complex structures.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would help in assigning the positions of protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying connectivity across quaternary carbons and heteroatoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. For this compound (Molecular Weight: 153.18 g/mol ), the primary ion observed in positive-ion mode ESI-MS would be expected at an m/z of approximately 154.19. Tandem MS (MS/MS) experiments on this ion would induce fragmentation, providing further structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The compound would first be separated from a mixture based on its boiling point and polarity, and then ionized, typically by electron impact (EI). EI is a higher-energy ionization method that causes extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 153 and a characteristic fragmentation pattern that could involve the loss of the methoxymethyl group or parts of it.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For an aromatic amine like this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its aniline (B41778) and methoxymethyl ether components.

As a primary aromatic amine, this compound would typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com One band corresponds to the asymmetric stretching vibration and the other to the symmetric stretching vibration. Additionally, a key feature would be the N-H bending vibration, which is observed in the 1580-1650 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration for aromatic amines is typically strong and appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com

The methoxymethyl ether group (-O-CH₂-O-CH₃) would also produce distinct signals. Strong C-O stretching bands associated with the ether linkages are expected to appear in the fingerprint region, typically between 1000 cm⁻¹ and 1300 cm⁻¹. The presence of C-H stretching vibrations from the aromatic ring and the aliphatic methyl and methylene (B1212753) groups would be observed around 2800-3100 cm⁻¹.

Table 1: Typical Infrared Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amine (N-H) | Bending | 1580 - 1650 |

| Aromatic Amine (C-N) | Stretch | 1250 - 1335 |

| Ether (C-O) | Stretch | 1000 - 1300 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aliphatic (C-H) | Stretch | 2850 - 3000 |

Note: This table is based on general spectroscopic principles for the compound's functional groups, as specific experimental data for this compound is not available.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. Various chromatographic methods are employed, each leveraging the compound's physicochemical properties to achieve separation.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress and determining the purity of this compound. tifr.res.in In a typical setup, a silica (B1680970) gel or alumina (B75360) plate acts as the stationary phase, and a solvent system of appropriate polarity serves as the mobile phase. ictsl.net The separation is based on the differential partitioning of the compound between the stationary and mobile phases. chemistryhall.com

For aniline derivatives, a range of solvent systems can be effective. Common mobile phases include mixtures of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) with a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727). nih.gov For instance, a mobile phase consisting of chloroform (B151607) and methanol (e.g., in a 9:1 ratio) has been used for the separation of aniline derivatives on alumina gel plates. researchgate.net The position of the compound on the developed plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. tifr.res.in

While specific Rf values for this compound are not documented in the literature, studies on other substituted anilines show that retention is highly dependent on the nature of the substituents and the specific chromatographic conditions. oup.comresearchgate.net

Column Chromatography

For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique operates on the same principles as TLC but allows for the separation of larger quantities. researchgate.net A glass column is packed with a stationary phase, most commonly silica gel, and the crude compound is loaded onto the top. An eluent (mobile phase) is then passed through the column, and fractions are collected as the separated components exit the column.

The choice of eluent is critical and is often determined by preliminary TLC analysis. A solvent system that provides a good Rf value (typically 0.2-0.4) in TLC is often a good starting point for column chromatography. Since anilines are basic compounds, they can sometimes interact strongly with the slightly acidic silica gel, leading to poor separation (tailing). To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), is often added to the eluent system. researchgate.net

High-Performance Liquid Chromatography (HPLC and uHPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-High-Performance Liquid Chromatography (uHPLC), are powerful analytical techniques for the purity assessment and quantification of this compound. These methods offer high resolution, sensitivity, and reproducibility. thermofisher.com

Reversed-phase HPLC is the most common mode used for aniline derivatives. chromatographyonline.com In this setup, a nonpolar stationary phase (e.g., a C18-modified silica column) is used with a polar mobile phase. A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.comsielc.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with different polarities. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. epa.gov

While a specific HPLC method for this compound has not been published, methods for similar compounds are well-established. For example, the analysis of aniline and various nitroanilines has been demonstrated using a C18 column with a water/acetonitrile mobile phase. chromatographyonline.com

Table 2: Exemplar HPLC Conditions for Aniline Derivatives

| Parameter | Condition |

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile and Water mixture |

| Detection | UV Spectroscopy |

| Mode | Gradient or Isocratic Elution |

Note: This table represents typical conditions for related aniline compounds, as a specific method for this compound is not available.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Currently, there are no published reports on the single-crystal X-ray structure of this compound in crystallographic databases. However, the structures of numerous other aniline derivatives have been determined, providing a framework for understanding how such molecules pack in a crystal lattice. For example, the crystal structure of 2-methoxy-5-phenylaniline has been characterized, revealing an orthorhombic crystal system with the space group P2₁2₁2₁. core.ac.uk Similarly, the structure of 2-methoxy-4-nitroaniline (B147289) has been shown to crystallize in a monoclinic system. researchgate.net These studies highlight the importance of intermolecular forces, like hydrogen bonds, in dictating the final solid-state architecture. researchgate.net Should single crystals of this compound become available, X-ray diffraction would be the ultimate tool to elucidate its solid-state conformation and packing.

Table 3: Crystallographic Data for a Related Aniline Derivative (2-Methoxy-5-phenylaniline)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.9900 |

| b (Å) | 20.4873 |

| c (Å) | 26.3727 |

Source: Data for 2-Methoxy-5-phenylaniline. core.ac.uk This data is for a related compound and not for this compound.

Computational and Theoretical Chemistry Studies

Molecular Descriptors and Electronic Properties Calculation

Molecular descriptors are numerical values that characterize the properties of a molecule. They are essential in quantitative structure-activity relationship (QSAR) studies, which correlate a molecule's structure with its physical, chemical, or biological activity.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. wikipedia.org It is a valuable metric in medicinal chemistry for predicting the transport properties of drug candidates, such as their ability to permeate cell membranes. wikipedia.orgresearchgate.net Molecules with a higher TPSA are generally more polar and less lipid-soluble. openeducationalberta.ca

For 2-(Methoxymethoxy)aniline, the calculated TPSA is a key indicator of its potential bioavailability. A TPSA value below 140 Ų is often associated with good intestinal absorption, while a value under 90 Ų suggests the potential to cross the blood-brain barrier. wikipedia.orgresearchgate.net

LogP (Partition Coefficient) Calculations

The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It quantifies the lipophilicity or hydrophobicity of a molecule. A positive LogP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic). This descriptor is critical for predicting how a molecule will distribute within biological systems.

The predicted XLogP3-AA value for a related compound, 2-(Methoxymethyl)aniline, is 0.9, indicating a moderate level of lipophilicity. nih.gov For many aniline (B41778) derivatives, LogP values are crucial in predicting their pharmacokinetic profiles. nih.gov

Hydrogen Bond Donor and Acceptor Counts

Hydrogen bonds are critical non-covalent interactions that influence the physical properties and biological activity of molecules. The number of hydrogen bond donors (typically -OH and -NH groups) and acceptors (typically oxygen and nitrogen atoms) in a molecule is a key determinant of its interaction profile. rsc.org

In the structure of this compound, the primary amine group (-NH2) can act as a hydrogen bond donor, while the oxygen atoms of the methoxymethoxy group and the nitrogen of the amine group can serve as hydrogen bond acceptors. These interactions play a significant role in the molecule's solubility and binding characteristics. The related molecule 2-(Methoxymethyl)aniline has one hydrogen bond donor and two hydrogen bond acceptors. nih.gov

Rotatable Bond Analysis

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. rsc.org A rotatable bond is defined as any single, non-ring bond attached to a non-terminal heavy (non-hydrogen) atom. High conformational flexibility can be entropically unfavorable for binding to a biological target.

For this compound, the bonds within the methoxymethoxy side chain contribute to its rotational freedom. The analysis of these bonds is important for understanding how the molecule can adapt its shape to interact with other molecules or biological receptors. The similar compound 2-(Methoxymethyl)aniline has two rotatable bonds. nih.gov

Table of Computed Molecular Descriptors for a Structurally Related Compound

| Molecular Descriptor | Value (for 2-(Methoxymethyl)aniline) | Significance |

| Topological Polar Surface Area (TPSA) | 35.3 Ų nih.gov | Predicts membrane permeability and bioavailability. |

| XLogP3-AA | 0.9 nih.gov | Indicates moderate lipophilicity. |

| Hydrogen Bond Donor Count | 1 nih.gov | Relates to the potential for hydrogen bonding interactions. |

| Hydrogen Bond Acceptor Count | 2 nih.gov | Relates to the potential for hydrogen bonding interactions. |

| Rotatable Bond Count | 2 nih.gov | Measures molecular flexibility. |

Quantum Chemical Calculations and Reactivity Prediction

While specific quantum chemical studies focused solely on this compound are not detailed in the available literature, the methodologies applied to similar substituted anilines provide a framework for understanding its reactivity. Density Functional Theory (DFT) is a common computational method used to investigate the electronic structure and predict the reactivity of molecules. benthamdirect.comscispace.com

For aniline derivatives, DFT calculations can determine several key parameters:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions.

Global and Local Reactivity Descriptors: Parameters such as hardness, chemical potential, and the Fukui function can be calculated to provide a quantitative measure of reactivity and to identify the most reactive sites within the molecule. benthamdirect.com

Studies on substituted anilines have shown that quantum chemical parameters can correlate well with experimental properties like pKa and can be used to develop quantitative structure-metabolism relationships. acs.orgnih.gov These computational approaches are instrumental in predicting how the methoxymethoxy substituent influences the reactivity of the aniline ring and the amino group. nih.gov

Mechanistic Pathways Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction involves mapping the potential energy surface that connects reactants to products. This includes identifying intermediate structures and, most importantly, the transition state—the highest energy point along the reaction coordinate. fossee.in

Computational chemistry offers powerful tools for modeling reaction pathways and analyzing transition states, although specific studies for this compound are not prominently featured in the searched literature. For reactions involving aniline derivatives, such as oxidation, C-N bond formation, or annulation, computational modeling can elucidate the step-by-step mechanism. acs.orgresearchgate.netmdpi.comnih.gov

Methods for this type of analysis include:

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface corresponding to the transition state. researchgate.netacs.org This is a critical step as the structure and energy of the transition state determine the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, IRC calculations can trace the minimum energy path from the transition state down to the reactants and products, confirming that the located transition state correctly connects the desired species.

Molecular Dynamics (MD) Simulations: MD simulations can model the real-time evolution of a reacting system, providing insights into the dynamic aspects of the reaction mechanism.

For complex reactions, automated workflows that combine cheminformatics, molecular mechanics, and quantum chemistry can efficiently search for transition states and map out reaction pathways. researchgate.netacs.orgscilit.com Such studies are crucial for predicting reaction outcomes, understanding selectivity, and designing new synthetic routes. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Methoxymethoxy)aniline, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves protecting amine groups and introducing methoxymethoxy substituents via nucleophilic substitution or coupling reactions. For example, in related compounds like 4-methoxy-3-(methoxymethoxy)aniline, the amine group is protected using tert-butoxycarbonyl (Boc), followed by coupling with diethylaminoethyl chloride under anhydrous DMF and K₂CO₃ catalysis at 145°C. Purification is achieved via silica gel chromatography with hexane/ethyl acetate/triethylamine (50/45/5) as eluent . Controlled reaction conditions (e.g., inert atmosphere, precise temperature) and post-synthesis analysis (e.g., ¹H NMR, elemental analysis) are critical for purity validation.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH/MSHA-approved respirators for organic vapors, wear nitrile gloves, and employ fume hoods to minimize inhalation risks. Safety data for analogous methoxy-substituted anilines recommend avoiding dust/fume exposure (P261), using protective clothing (P280), and ensuring adequate ventilation (P271) . Post-handling, wash exposed skin thoroughly and store the compound in a cool, dry environment.

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Techniques include ¹H NMR for functional group identification (e.g., methoxymethoxy protons resonate at δ 5.16 ppm as singlet peaks) and elemental analysis (e.g., C, H, N content verification). For derivatives, coupling constants in NMR spectra (e.g., δ 3.51 ppm for methoxy groups) and mass spectrometry (e.g., molecular ion peaks at m/z 349.4) confirm structural integrity .

Advanced Research Questions

Q. How does the methoxymethoxy group influence reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The methoxymethoxy group acts as an electron-donating substituent, enhancing ortho/para-directing effects in aromatic electrophilic substitutions. In Suzuki-Miyaura couplings, this group stabilizes intermediates via resonance, improving yields. For example, in synthesizing antimalarial agents, the methoxymethoxy-protected aniline derivatives undergo bromination at the 5-position with >70% efficiency due to directed metalation . Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and reaction time (40 h at 145°C).

Q. What strategies mitigate competing side reactions during the functionalization of this compound?

- Methodological Answer : Competing oxidation or deprotection can be minimized by using mild reagents (e.g., Boc₂O for amine protection) and low-temperature conditions. In one study, bromination of 4-methoxy-3-(methoxymethoxy)aniline with NBS in DMF at 0°C selectively introduced bromine at the 5-position without cleaving the methoxymethoxy group . Monitoring via TLC and quenching reactions at 50% conversion also reduce byproducts.

Q. How can this compound derivatives be applied in material science?

- Methodological Answer : The compound’s electron-rich aromatic system and functional groups enable its use as a monomer in conductive polymers. For instance, analogous bromomethyl-anilines are copolymerized with thiophenes to enhance conductivity. The methoxymethoxy group improves solubility in polar solvents (e.g., DMSO), facilitating thin-film fabrication via spin-coating .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns separates impurities like deprotected anilines. For example, a gradient elution of methanol/water (70:30 to 90:10) resolves methoxymethoxy derivatives from unreacted starting materials. Quantitation limits of 0.1% are achievable with calibration curves using certified reference standards .

Methodological Notes

- Synthesis : Prioritize Boc protection to prevent unwanted side reactions during functionalization .

- Characterization : Combine NMR, elemental analysis, and mass spectrometry for unambiguous structural confirmation .

- Safety : Adhere to OSHA/ECHA guidelines for handling aromatic amines, including regular exposure monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.